2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(cyclopropylmethoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO5/c28-25(29)22-13-17(31-14-16-9-10-16)11-12-24(22)27-26(30)32-15-23-20-7-3-1-5-18(20)19-6-2-4-8-21(19)23/h1-8,11-13,16,23H,9-10,14-15H2,(H,27,30)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZKGSCVYSMCBBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC(=C(C=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801138064 | |

| Record name | 5-(Cyclopropylmethoxy)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801138064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033194-63-6 | |

| Record name | 5-(Cyclopropylmethoxy)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033194-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Cyclopropylmethoxy)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801138064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic Acid

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties, synthesis, and analytical characterization of this compound. This document is intended for researchers, scientists, and professionals in drug development and peptide chemistry who utilize non-canonical amino acids and specialized building blocks. The guide synthesizes theoretical principles with practical, field-proven methodologies to offer a robust framework for the effective use of this compound. We delve into the causality behind experimental choices, providing detailed, self-validating protocols for synthesis and analysis.

Introduction and Scientific Context

This compound is a synthetic amino acid derivative that incorporates three key structural motifs: the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, a 2-aminobenzoic acid core, and a 5-(cyclopropylmethoxy) ether substituent. This unique combination of features makes it a valuable building block in several areas of advanced chemical synthesis.

-

The Fmoc Group: The base-labile Fmoc group is fundamental to modern solid-phase peptide synthesis (SPPS).[1][2] Its stability under acidic conditions and facile removal with a mild base like piperidine allows for an orthogonal protection strategy, preserving acid-labile side-chain protecting groups and enabling the synthesis of complex peptides with high purity.[1][2] The strong UV absorbance of the fluorenyl moiety also facilitates the real-time monitoring of deprotection steps.[2]

-

Aminobenzoic Acid Scaffold: The aminobenzoic acid backbone serves as a constrained structural element. When incorporated into peptide chains, it can induce specific secondary structures or act as a rigid linker in the design of peptidomimetics and other bioactive molecules.[3]

-

Cyclopropylmethoxy Substituent: The cyclopropyl group is a well-established bioisostere for larger or more flexible groups in medicinal chemistry. Its introduction can enhance metabolic stability, improve binding affinity by introducing conformational rigidity, and modulate lipophilicity. The ether linkage provides a stable connection to the aromatic core.

The strategic combination of these elements positions this compound as a promising tool for constructing novel peptides, foldamers, and small molecule drug candidates.[3]

Molecular Structure and Core Properties

The foundational properties of the molecule are derived directly from its atomic composition and arrangement.

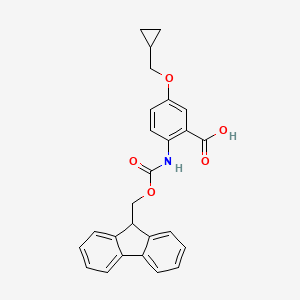

Caption: Molecular structure of this compound.

Table 1: Core Physicochemical Properties

| Property | Value | Source / Method |

|---|---|---|

| Molecular Formula | C₂₇H₂₅NO₅ | Calculated |

| Molecular Weight | 443.49 g/mol | Calculated |

| Appearance | White to off-white crystalline solid | Predicted |

| Melting Point | ~210 - 215 °C (decomposes) | Estimated[4][5] |

| pKa (Carboxylic Acid) | ~3.5 - 4.0 | Estimated[5][6][7] |

| Solubility | ||

| DMF, NMP, DMSO | Soluble | Predicted[8][9] |

| THF, Acetone, Ethyl Acetate | Moderately Soluble | Predicted |

| Dichloromethane (DCM) | Sparingly Soluble | Predicted[1] |

| Water, Hexanes | Insoluble | Predicted[10] |

Synthesis and Purification

The synthesis of this compound is not widely documented, but a reliable route can be proposed based on established organic chemistry reactions. The pathway involves two primary steps: Williamson ether synthesis to install the cyclopropylmethoxy group, followed by Fmoc protection of the amine.

Caption: Proposed synthetic pathway for the target molecule.

Causality in Synthetic Protocol Design

-

Step 1: Ether Synthesis: 2-amino-5-hydroxybenzoic acid is selected as the starting material due to the correctly positioned amino and hydroxyl groups. The Williamson ether synthesis is a classic and high-yielding method for forming aryl ethers. A strong base like potassium carbonate (K₂CO₃) is used to deprotonate the phenolic hydroxyl, which is more acidic than the carboxylic acid proton in a polar aprotic solvent like DMF. DMF is chosen for its ability to dissolve the reactants and its high boiling point, allowing the reaction to be heated to drive it to completion.

-

Step 2: Fmoc Protection: The protection of the amino group is performed using N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) over the more reactive Fmoc-Cl to minimize side reactions.[1] The reaction is run under Schotten-Baumann conditions, using a mild inorganic base like sodium bicarbonate (NaHCO₃) in a biphasic dioxane/water system.[1] This condition selectively protects the more nucleophilic amino group without reacting with the carboxylate salt.

-

Purification: The workup involves acidification to protonate the carboxylic acid, making the product soluble in organic solvents for extraction. Recrystallization is a cost-effective and efficient method for purifying solid organic compounds, with ethyl acetate/hexane being a common solvent system for compounds of moderate polarity.

Detailed Experimental Protocol: Synthesis

(Note: This is a predictive protocol and should be optimized under appropriate laboratory conditions.)

-

Ether Synthesis:

-

To a solution of 2-amino-5-hydroxybenzoic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add (bromomethyl)cyclopropane (1.2 eq) dropwise.

-

Heat the reaction mixture to 80-90 °C and stir for 12-18 hours, monitoring by TLC.

-

After completion, cool the reaction, pour it into ice-water, and acidify with 1M HCl to pH ~4-5 to precipitate the intermediate product.

-

Filter the solid, wash with water, and dry under vacuum.

-

-

Fmoc Protection:

-

Dissolve the crude 2-amino-5-(cyclopropylmethoxy)benzoic acid (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate.[1]

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of Fmoc-OSu (1.05 eq) in dioxane dropwise with vigorous stirring.[1]

-

Allow the reaction to warm to room temperature and stir overnight.

-

Dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

-

Acidify the aqueous layer with cold 1M HCl to pH ~2-3 to precipitate the final product.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

-

Purification:

-

Recrystallize the crude solid from a hot ethyl acetate and hexane solvent system to yield pure this compound as a white solid.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Caption: Standard analytical workflow for compound validation.

Predicted Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 12.5-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH).

-

δ 9.5-10.0 ppm (s, 1H): Amide proton (-NH-Fmoc).

-

δ 7.90 ppm (d, J=7.5 Hz, 2H): Aromatic protons of Fmoc group.

-

δ 7.75 ppm (d, J=7.5 Hz, 2H): Aromatic protons of Fmoc group.

-

δ 7.6-7.2 ppm (m, 5H): Remaining aromatic protons of Fmoc and benzoic acid ring.

-

δ 7.0-6.8 ppm (m, 2H): Aromatic protons of benzoic acid ring.

-

δ 4.5-4.2 ppm (m, 3H): -CH- and -CH₂- of Fmoc group.

-

δ 3.90 ppm (d, J=7.0 Hz, 2H): Methylene protons of cyclopropylmethoxy (-O-CH₂-).

-

δ 1.25 ppm (m, 1H): Methine proton of cyclopropyl group.

-

δ 0.60 ppm (m, 2H): Methylene protons of cyclopropyl group.

-

δ 0.35 ppm (m, 2H): Methylene protons of cyclopropyl group.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~168 ppm: Carboxylic acid carbonyl (C=O).

-

δ ~156 ppm: Carbamate carbonyl (C=O).

-

δ ~150-110 ppm: Aromatic carbons.

-

δ ~67 ppm: Methylene carbon of cyclopropylmethoxy (-O-CH₂-).

-

δ ~66 ppm: Methylene carbon of Fmoc (-O-CH₂-).

-

δ ~47 ppm: Methine carbon of Fmoc (-CH-).

-

δ ~10 ppm: Methine carbon of cyclopropyl.

-

δ ~3 ppm: Methylene carbons of cyclopropyl.

-

-

Mass Spectrometry (ESI+):

-

Calculated for [C₂₇H₂₅NO₅+H]⁺: 444.1754 m/z.

-

Expected fragments: Loss of the Fmoc group (222 Da), loss of CO₂ (44 Da).

-

-

FT-IR (ATR, cm⁻¹):

-

~3300 cm⁻¹: N-H stretch (amide).

-

~3000-2500 cm⁻¹ (broad): O-H stretch (carboxylic acid dimer).

-

~1720 cm⁻¹: C=O stretch (carbamate).

-

~1685 cm⁻¹: C=O stretch (carboxylic acid).

-

~1600, 1520, 1450 cm⁻¹: Aromatic C=C stretches and N-H bend.

-

~1250-1050 cm⁻¹: C-O stretches (ether and carbamate).

-

Detailed Experimental Protocols: Analysis

-

High-Performance Liquid Chromatography (HPLC):

-

System: Reverse-phase HPLC with UV detection.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 10% to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 265 nm and 301 nm (for Fmoc group).

-

Sample Prep: Dissolve ~1 mg of compound in 1 mL of 1:1 Acetonitrile/Water.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

-

Reference the spectra to the residual solvent peak.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution (~0.1 mg/mL) of the compound in methanol or acetonitrile.

-

Infuse the solution directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Acquire data in positive ion mode.

-

Handling, Storage, and Stability

-

Storage: Store the compound in a cool (0-8 °C), dry place, protected from light.[4] It should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

-

Stability: The Fmoc group is labile to basic conditions.[2] Avoid exposure to primary and secondary amines (e.g., residual dimethylamine in old DMF). Solutions in DMF or NMP should be prepared fresh for use in synthesis.[8] The compound is generally stable under neutral and acidic conditions.

Conclusion

This compound is a specialized building block with significant potential in peptide chemistry and medicinal drug discovery. Its physicochemical properties are largely dictated by the bulky, hydrophobic Fmoc group and the polar benzoic acid core. While experimental data for this specific molecule is scarce, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and use. The detailed protocols and predictive data herein offer researchers the necessary tools to confidently incorporate this compound into their research and development programs.

References

- Google Patents. (n.d.). CN105218406A - A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid.

-

PrepChem.com. (n.d.). Preparation of 2-amino-5-chlorobenzoic acid. Retrieved from [Link]

- Gant, T. G. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. ACS Omega, 7(19), 16393-16400.

-

Eureka | Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]

- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

-

ResearchGate. (n.d.). (a) Synthesis of Fmoc protected N-alkylated p-aminobenzoic acid.... Retrieved from [Link]

- Yoo, E., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. Molecules, 28(21), 7293.

-

Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). FT‐IR spectra of the Fmoc‐Trp‐OH bulk compound, shake and non‐shake xerogels. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved from [Link]

-

AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

- Australian Journal of Chemistry. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. ConnectSci.

-

University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

- Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.

-

Reddit. (2013). What solvent systems would be effective at dissolving Fmoc-lysine-OH?. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminobenzoic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) the amino acid/peptide systems that formed.... Retrieved from [Link]

-

Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

- Hojo, K., et al. (2011). Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. PubMed Central.

- Merck Index. (n.d.). p-Aminobenzoic Acid.

- ResearchGate. (n.d.). Analytical Profile of p-Aminobenzoic Acid.

-

University College London. (n.d.). Chemical shifts. Retrieved from [Link]

- ACS Publications. (2016). Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. ACS Sustainable Chemistry & Engineering, 4(10), 5245–5249.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. FMOC-2-AMINOBENZOIC ACID | 150256-42-1 [chemicalbook.com]

- 6. What is the pH and pKa of 4-Aminobenzoic acid?_Chemicalbook [chemicalbook.com]

- 7. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. reddit.com [reddit.com]

- 10. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic acid: Synthesis, Characterization, and Application in Peptide Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(cyclopropylmethoxy)benzoic acid, a specialized amino acid derivative anticipated to be a valuable building block in solid-phase peptide synthesis (SPPS) for drug discovery and development. While a specific CAS number for this compound is not publicly registered, this guide outlines a proposed synthetic pathway, predicted physicochemical properties, and potential applications. The strategic incorporation of the cyclopropylmethoxy moiety is discussed in the context of its potential to enhance the metabolic stability and conformational rigidity of resulting peptides. Detailed hypothetical protocols for its synthesis and integration into SPPS workflows are provided to guide researchers in its practical application.

Introduction: The Role of Modified Amino Acids in Peptide Therapeutics

The field of peptide therapeutics is undergoing a renaissance, driven by the need for highly specific and potent drugs with improved pharmacokinetic profiles. A key strategy in modern peptide drug design is the incorporation of unnatural or modified amino acids. These non-canonical building blocks can impart desirable properties such as increased resistance to enzymatic degradation, enhanced receptor binding affinity, and controlled conformational structure. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient and sequential assembly of amino acids under mild conditions.[1][][3]

This guide focuses on a novel Fmoc-protected amino acid, 2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic acid. The introduction of a cyclopropylmethoxy group at the 5-position of the aminobenzoic acid scaffold is a deliberate design choice aimed at conferring unique structural and metabolic advantages to peptide candidates. The cyclopropyl group is a well-known bioisostere for gem-dimethyl and other functionalities, often leading to improved metabolic stability and potency.

Physicochemical Properties and Characterization

While experimental data for the target compound is not available, its key physicochemical properties can be predicted based on its constituent parts.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C26H23NO5 | Based on the chemical structure |

| Molecular Weight | 429.47 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white solid | Typical for Fmoc-protected amino acids |

| Solubility | Soluble in organic solvents (e.g., DMF, NMP, DCM) | The Fmoc group confers good solubility in common SPPS solvents[1] |

| UV Absorbance | Strong absorbance around 265, 290, and 301 nm | Characteristic of the fluorenyl group, useful for monitoring reactions[3] |

Proposed Synthesis of this compound

The synthesis of the target compound can be logically approached from commercially available starting materials. A plausible two-step synthetic route is proposed below, starting from 2-amino-5-hydroxybenzoic acid.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Amino-5-(cyclopropylmethoxy)benzoic acid

-

To a solution of 2-amino-5-hydroxybenzoic acid (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (K2CO3, 2.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add cyclopropylmethyl bromide (1.2 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to 60-70°C and stir for 12-16 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice water.

-

Acidify the aqueous solution with 1M HCl to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield 2-amino-5-(cyclopropylmethoxy)benzoic acid.

Step 2: Synthesis of this compound

-

Dissolve the 2-amino-5-(cyclopropylmethoxy)benzoic acid (1 equivalent) from Step 1 in a mixture of 1,4-dioxane and a 10% aqueous solution of sodium bicarbonate (NaHCO3).

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of 9-fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu, 1.1 equivalents) in 1,4-dioxane dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 8-12 hours.

-

Remove the 1,4-dioxane under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

-

Acidify the aqueous layer with 1M HCl to precipitate the Fmoc-protected product.

-

Filter the solid, wash with water, and dry under vacuum.

-

Recrystallize from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

The title compound is designed for direct use in standard Fmoc-based SPPS protocols.[4] The carboxylic acid functionality allows for its coupling to a resin-bound peptide with a free N-terminal amine.

Diagram of SPPS Workflow

Caption: Integration into a standard Fmoc-SPPS cycle.

Protocol for Incorporation into a Peptide Sequence

-

Resin Preparation: Start with a pre-loaded resin or a resin with a suitable linker for the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide).

-

Fmoc Deprotection: Swell the resin in DMF. Treat the resin-bound peptide with a solution of 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group.[4] Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF to remove piperidine and the Fmoc-adduct.

-

Activation and Coupling:

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and an activating agent such as HBTU (0.95 equivalents relative to the amino acid) in DMF.

-

Add N,N-diisopropylethylamine (DIEA, 2 equivalents relative to the amino acid) to the solution to activate the carboxylic acid.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

-

Cycle Repetition: The cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

Rationale for Use in Drug Discovery

The incorporation of this compound into peptide leads can offer several advantages:

-

Metabolic Stability: The cyclopropyl group is known to block potential sites of oxidative metabolism, which can increase the in vivo half-life of a peptide.

-

Conformational Constraint: The rigid benzoic acid core and the bulky cyclopropylmethoxy group can introduce conformational constraints into the peptide backbone, potentially locking it into a bioactive conformation and improving receptor affinity and selectivity.

-

Hydrophobicity Modulation: The cyclopropylmethoxy group increases the lipophilicity of the amino acid residue, which can enhance membrane permeability and oral bioavailability.[]

Conclusion

This compound represents a promising, albeit currently non-commercialized, building block for the synthesis of novel peptide therapeutics. This guide provides a robust, scientifically grounded framework for its synthesis and application. By leveraging the principles of Fmoc-SPPS and the unique properties of the cyclopropylmethoxy moiety, researchers can explore new chemical space in the pursuit of more effective and durable peptide drugs.

References

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

-

Bustamante-Torres, M., et al. (2021). Hydrogels Classification According to the Physical or Chemical Interactions and as Stimuli-Sensitive Materials. Gels, 7(4), 182. Available at: [Link]

-

Góngora-Benítez, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1758. Available at: [Link]

-

Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(4), 220-237. Available at: [Link]

-

Fields, G. B. (2011). The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks. Methods in Molecular Biology, 751, 1-14. Available at: [Link]

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

-

CBL Patras. Fmoc-L-amino acids. Available at: [Link]

Sources

A Comprehensive Guide to the Synthesis of 2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic acid

Introduction

2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic acid is a valuable building block in medicinal chemistry and drug discovery, frequently incorporated into complex molecules to modulate their pharmacological properties. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it particularly suitable for solid-phase peptide synthesis (SPPS), while the cyclopropylmethoxy moiety can enhance metabolic stability and binding affinity. This guide provides an in-depth, technically-grounded pathway for the synthesis of this compound, designed for researchers and professionals in the field. The presented route is a logical, multi-step process commencing from commercially available starting materials.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule dictates a four-step sequence. The final saponification of a methyl ester precursor reveals the target carboxylic acid. This precursor, methyl 2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoate, can be accessed through the Fmoc protection of the corresponding aniline. The aniline, in turn, is derived from the reduction of a nitro group. This leads back to a key intermediate, methyl 5-(cyclopropylmethoxy)-2-nitrobenzoate, which can be synthesized via a Williamson ether synthesis from a commercially available phenol, methyl 5-hydroxy-2-nitrobenzoate.

Caption: Retrosynthetic pathway for the target molecule.

Synthetic Pathway and Detailed Protocols

The forward synthesis is structured as a four-step process, beginning with the etherification of a substituted phenol.

Step 1: Synthesis of Methyl 5-(cyclopropylmethoxy)-2-nitrobenzoate

This initial step involves the formation of an ether linkage via the Williamson ether synthesis. This classic SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[1][2] The choice of a moderately strong base like potassium carbonate is crucial to deprotonate the phenolic hydroxyl group without causing hydrolysis of the methyl ester.

Caption: Experimental workflow for the Williamson ether synthesis.

Experimental Protocol:

-

To a solution of methyl 5-hydroxy-2-nitrobenzoate (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add (bromomethyl)cyclopropane (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to 60-70 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford methyl 5-(cyclopropylmethoxy)-2-nitrobenzoate.

| Reagent | Molar Eq. | Purpose |

| Methyl 5-hydroxy-2-nitrobenzoate | 1.0 | Starting Material |

| (Bromomethyl)cyclopropane | 1.2 | Alkylating Agent |

| Potassium Carbonate | 1.5 | Base |

| Dimethylformamide (DMF) | - | Solvent |

Step 2: Synthesis of Methyl 2-amino-5-(cyclopropylmethoxy)benzoate

The reduction of the aromatic nitro group to an amine is a critical transformation. While various methods exist, reduction with tin(II) chloride dihydrate (SnCl2·2H2O) in a protic solvent like ethanol or ethyl acetate is highly effective and chemoselective, leaving the ester group intact.[3][4] This method is often preferred over catalytic hydrogenation, which may carry a risk of cyclopropane ring opening under certain conditions.

Experimental Protocol:

-

Dissolve methyl 5-(cyclopropylmethoxy)-2-nitrobenzoate (1.0 eq) in ethanol.

-

Add tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise to the solution.

-

Heat the mixture to reflux (approximately 78 °C) and stir vigorously.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate.

-

Filter the resulting suspension through a pad of celite to remove tin salts.

-

Extract the filtrate with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to give methyl 2-amino-5-(cyclopropylmethoxy)benzoate, which is often used in the next step without further purification.

| Reagent | Molar Eq. | Purpose |

| Methyl 5-(cyclopropylmethoxy)-2-nitrobenzoate | 1.0 | Substrate |

| Tin(II) chloride dihydrate | 4.0-5.0 | Reducing Agent |

| Ethanol | - | Solvent |

Step 3: Synthesis of Methyl 2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoate

The protection of the amino group with Fmoc is achieved using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[5] The reaction is performed in the presence of a mild base, such as sodium bicarbonate or triethylamine, to neutralize the hydrochloric acid or N-hydroxysuccinimide byproduct.

Experimental Protocol:

-

Dissolve methyl 2-amino-5-(cyclopropylmethoxy)benzoate (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of dioxane and water.

-

Cool the solution in an ice bath.

-

Add an aqueous solution of sodium bicarbonate (2.0 eq).

-

Add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise while maintaining the temperature at 0-5 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/LC-MS).

-

Perform an aqueous workup by adding water and extracting with dichloromethane or ethyl acetate.

-

Wash the organic layer with dilute acid (e.g., 1M HCl) and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to obtain pure methyl 2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoate.

| Reagent | Molar Eq. | Purpose |

| Methyl 2-amino-5-(cyclopropylmethoxy)benzoate | 1.0 | Substrate |

| Fmoc-Cl | 1.1 | Protecting Group Source |

| Sodium Bicarbonate | 2.0 | Base |

| Dioxane/Water | - | Solvent System |

Step 4: Synthesis of this compound

The final step is the saponification of the methyl ester to the corresponding carboxylic acid. This hydrolysis must be performed under carefully controlled basic conditions to avoid premature cleavage of the base-labile Fmoc group.[6][7] Lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water is a commonly used reagent system for this transformation, as it is effective at room temperature, minimizing Fmoc deprotection.[8]

Caption: Simplified mechanism of base-catalyzed ester hydrolysis.

Experimental Protocol:

-

Dissolve methyl 2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoate (1.0 eq) in a mixture of THF and water.

-

Cool the solution to 0 °C.

-

Add a solution of lithium hydroxide monohydrate (1.5-2.0 eq) in water dropwise.

-

Stir the mixture at room temperature, carefully monitoring the reaction by TLC or LC-MS to ensure complete consumption of the starting ester without significant Fmoc deprotection.

-

Once the reaction is complete, acidify the mixture to pH 2-3 with cold 1M HCl.

-

Extract the product into ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization or flash chromatography to yield the final product, this compound.

| Reagent | Molar Eq. | Purpose |

| Methyl 2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoate | 1.0 | Substrate |

| Lithium Hydroxide | 1.5-2.0 | Hydrolysis Reagent |

| Tetrahydrofuran/Water | - | Solvent System |

| 1M Hydrochloric Acid | - | Acidification |

Conclusion

The synthesis of this compound is a robust four-step process that can be reliably executed in a standard laboratory setting. The key transformations—Williamson ether synthesis, nitro reduction, Fmoc protection, and saponification—are all well-established reactions. Careful control of reaction conditions, particularly during the final saponification step, is paramount to ensure high yields and purity by preventing the premature cleavage of the base-sensitive Fmoc protecting group. This guide provides a solid framework for researchers to successfully synthesize this important building block for advanced chemical and pharmaceutical research.

References

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

-

Sajadi, S., et al. (2009). An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. Amino Acids, 37(2), 349–352. Available at: [Link]

- Google Patents. (2016). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.

- Google Patents. (1995). EP0638065B1 - A process for the preparation of 3- and/or 5-substituted anthranilic acids.

-

Fafard, S., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2795. Available at: [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

-

The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. Available at: [Link]

-

MDPI. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Available at: [Link]

-

PrepChem.com. (2023). Synthesis of methyl-2-hydroxy-5-nitro-benzoate. Available at: [Link]

-

Chemistry Stack Exchange. (2023). What groups can be reduced by Sn/HCl?. Available at: [Link]

-

National Institutes of Health. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Available at: [Link]

-

Texium. (2017). Preparation of Anthranilic Acid. Available at: [Link]

-

ResearchGate. (2019). The formation and hydrolysis of the active ester made from α-amino acid.... Available at: [Link]

-

Asian Journal of Chemistry. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Available at: [Link]

-

Reddit. (2023). Williamson Ether synthesis. r/OrganicChemistry. Available at: [Link]

-

Wikipedia. (n.d.). Methyl anthranilate. Retrieved from: [Link]

-

Thieme. (n.d.). 2.2 Carboxy Group. Science of Synthesis. Available at: [Link]

-

Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Available at: [Link]

-

PubMed. (2014). Synthesis of Fmoc-protected trans-4-methylproline. Available at: [Link]

-

YouTube. (2013). Williamson Ether Synthesis. Available at: [Link]

-

The Hive Novel Discourse. (2002). SnCl2 reduction of Nitro. Available at: [Link]

-

MDPI. (2022). New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization. Available at: [Link]

-

Royal Society of Chemistry. (2012). A convenient synthesis of anthranilic acids by Pd-catalyzed direct intermolecular ortho-C–H amidation of benzoic acids. Chemical Communications. Available at: [Link]

-

PubChem. (n.d.). Methyl Anthranilate. Retrieved from: [Link]

-

Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Available at: [Link]

-

National Institutes of Health. (2010). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Available at: [Link]

-

R Discovery. (2023). Debenzylation or Demethylation in Methyl Ester of O ‐Alkyl Nitrophenols with Stannous Chloride Dihydrate. Available at: [Link]

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]

- Google Patents. (1992). CN1066134C - New process for synthetising m-nitrobenzoic.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecules | Free Full-Text | Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent [mdpi.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide to 2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Modified Benzoic Acid Scaffolds

In the landscape of contemporary drug discovery and peptide science, the strategic modification of core chemical scaffolds is paramount to enhancing therapeutic efficacy, optimizing pharmacokinetic profiles, and unlocking novel biological activities. Among the myriad of molecular frameworks, substituted benzoic acids represent a privileged class of compounds, serving as crucial building blocks in the synthesis of a wide array of pharmaceuticals.[1][2] This guide focuses on a particularly valuable derivative: 2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic acid .

The incorporation of a cyclopropylmethoxy group at the 5-position and the protection of the 2-amino group with the fluorenylmethyloxycarbonyl (Fmoc) moiety imbue this molecule with a unique combination of properties.[3] The cyclopropyl ring introduces conformational rigidity and can enhance metabolic stability and binding affinity, while the Fmoc group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the stepwise assembly of complex peptide chains under mild conditions.[4][5] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, a plausible synthetic pathway, and the applications of this compound, designed to empower researchers in their pursuit of innovative therapeutics.

Molecular Structure and Physicochemical Properties

The precise arrangement of atoms and functional groups in this compound dictates its chemical behavior and utility as a synthetic intermediate.

Molecular Structure:

Caption: Molecular Structure of this compound

Physicochemical Data:

| Property | Value | Source |

| Molecular Weight | 429.47 g/mol | Chem-Impex[3] |

| Molecular Formula | C₂₆H₂₃NO₅ | Chem-Impex[3] |

| CAS Number | 1033194-63-6 | Chem-Impex[3] |

| Appearance | Typically a solid | Inferred from similar compounds |

| Solubility | Soluble in organic solvents like DMF, DMSO, and chlorinated hydrocarbons. | Inferred from general Fmoc-amino acid properties. |

Synthesis Protocol

Part 1: Synthesis of 2-amino-5-(cyclopropylmethoxy)benzoic acid

This synthesis starts from the commercially available 2-amino-5-hydroxybenzoic acid.

-

Step 1: Etherification of 2-amino-5-hydroxybenzoic acid

-

Rationale: The hydroxyl group at the 5-position is converted to a cyclopropylmethoxy ether via a Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces a leaving group on a cyclopropylmethyl halide.

-

Protocol:

-

Dissolve 2-amino-5-hydroxybenzoic acid (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Add a base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq), to the solution to deprotonate the phenolic hydroxyl group.

-

To the resulting mixture, add (bromomethyl)cyclopropane (1.1-1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum to yield 2-amino-5-(cyclopropylmethoxy)benzoic acid.

-

-

Part 2: Fmoc Protection of 2-amino-5-(cyclopropylmethoxy)benzoic acid

-

Rationale: The amino group of the synthesized intermediate is protected with the Fmoc group to make it suitable for use in solid-phase peptide synthesis. The most common reagents for this transformation are Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimidyl carbonate (Fmoc-OSu) under basic conditions.[6]

-

Protocol:

-

Suspend 2-amino-5-(cyclopropylmethoxy)benzoic acid (1.0 eq) in a mixture of a suitable organic solvent (e.g., dioxane or acetone) and a 10% aqueous solution of sodium carbonate (Na₂CO₃).

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a solution of Fmoc-Cl (1.1 eq) in the same organic solvent to the cooled mixture with vigorous stirring.

-

Allow the reaction to stir at 0-5 °C for 1-2 hours and then at room temperature overnight.

-

After the reaction is complete (monitored by TLC), dilute the mixture with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove unreacted Fmoc-Cl and byproducts.

-

Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the Fmoc-protected product.

-

Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

-

If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

-

Caption: Proposed Synthetic Workflow for this compound

Applications in Drug Discovery and Peptide Synthesis

The unique structural features of this compound make it a highly valuable building block for the synthesis of novel peptides and small molecule therapeutics.

1. Solid-Phase Peptide Synthesis (SPPS):

The primary application of this compound is in Fmoc-based SPPS.[4] The Fmoc protecting group allows for its seamless integration into automated or manual peptide synthesizers. The general cycle of SPPS involves:

-

Deprotection: The Fmoc group is removed from the resin-bound amino acid using a mild base, typically a solution of 20% piperidine in DMF.[4]

-

Activation and Coupling: The carboxylic acid of the incoming Fmoc-amino acid, in this case, this compound, is activated using a coupling reagent (e.g., HCTU, HATU) and then coupled to the newly exposed N-terminus of the growing peptide chain.[4]

-

Washing: The solid support is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. The presence of the cyclopropylmethoxy-substituted benzoic acid moiety within a peptide sequence can impart unique conformational constraints and properties.

Caption: Integration of the title compound into the Solid-Phase Peptide Synthesis (SPPS) cycle.

2. Medicinal Chemistry and Drug Design:

Substituted benzoic acids are prevalent in a wide range of clinically approved drugs and investigational compounds.[1] The cyclopropylmethoxy group, in particular, can offer several advantages in drug design:

-

Increased Potency: The cyclopropyl group can engage in favorable hydrophobic interactions with target proteins.

-

Metabolic Stability: The cyclopropyl moiety can block sites of metabolism, leading to an improved pharmacokinetic profile.

-

Improved Lipophilicity: The addition of the cyclopropylmethoxy group can modulate the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

While specific examples of drugs containing the exact this compound scaffold are not prominent in publicly available literature, the use of substituted benzoic acids as key intermediates is well-documented.[7] For instance, substituted benzoic acid derivatives have been identified as inhibitors of protein phosphatases, which have therapeutic potential in cancer.[8]

Conclusion

This compound is a specialized and highly valuable building block for researchers at the forefront of peptide chemistry and drug discovery. Its unique combination of a conformationally constrained cyclopropylmethoxy group and the versatile Fmoc-protecting group provides a powerful tool for the synthesis of novel peptides and small molecules with potentially enhanced biological activity and improved drug-like properties. The proposed synthetic route, based on established chemical transformations, offers a practical approach for its preparation in a laboratory setting. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic use of such well-designed molecular building blocks will undoubtedly play a pivotal role in the future of medicine.

References

-

Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

- Google Patents. (2014). Preparation method of 2-hydroxy-5-aminobenzoic acid. CN103880694A.

-

Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]

-

Zhang, Y., et al. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem, 10(12), 2005-2013. [Link]

-

International Journal of Drug Development & Research. (2012). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. [Link]

-

National Center for Biotechnology Information. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

-

The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]

-

MDPI. (2022). New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization. [Link]

-

ResearchGate. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

-

Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. [Link]

-

PubMed. (2015). Synthesis of Anthranilic Acid Derivatives Through Iron-Catalyzed Ortho Amination of Aromatic Carboxamides With N-chloroamines. [Link]

-

Walsh Medical Media. (2026). The Role of Benzoic Acid Derivatives in Modern Drug Discovery. [Link]

- Google Patents. (2013). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. CN103304453A.

-

Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

-

YouTube. (2025). Introduction To The FMOC Approach: solid phase peptide syntheses. [Link]

-

Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. [Link]

Sources

- 1. preprints.org [preprints.org]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. Automated Peptide Synthesizers [peptidemachines.com]

- 6. Fmoc-Protected Amino Groups [organic-chemistry.org]

- 7. nbinno.com [nbinno.com]

- 8. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

Fmoc-Amino Acids in Solid-Phase Peptide Synthesis: A Senior Application Scientist's Guide to Principles and Practices

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, moving from laborious solution-phase methods to a streamlined, automatable process. Central to modern SPPS is the Fluorenylmethyloxycarbonyl (Fmoc) protection strategy. This guide provides an in-depth exploration of Fmoc-based SPPS, moving beyond simple protocols to explain the underlying chemical principles and strategic decisions that underpin successful peptide synthesis. We will dissect each stage of the process, from the foundational chemistry of the Fmoc group to the selection of resins, linkers, coupling agents, and cleavage strategies, offering field-proven insights to empower researchers in synthesizing peptides of high purity and yield.

The Foundational Principle: Orthogonality in Peptide Synthesis

The elegance and power of Fmoc-based Solid-Phase Peptide Synthesis (SPPS) lie in the concept of orthogonality . This principle dictates that the different classes of protecting groups used in the synthesis can be removed under distinct chemical conditions, without affecting the others. In Fmoc-SPPS, this is primarily achieved through a strategic combination of base-labile and acid-labile protecting groups.

-

Temporary Nα-Protection : The Fmoc group protects the alpha-amino group of the incoming amino acid. It is stable to acidic conditions but is selectively removed by a mild base, typically piperidine.[1]

-

Permanent Side-Chain Protection : The reactive side chains of amino acids are protected by groups derived from tert-butyl (tBu) or trityl (Trt) moieties.[2] These groups are stable to the mild basic conditions used for Fmoc removal but are cleaved by strong acid, most commonly trifluoroacetic acid (TFA), during the final step.[1]

-

Linker-to-Resin Bond : The bond anchoring the C-terminal amino acid to the solid support is also designed to be acid-labile, allowing the completed peptide to be released during the final TFA cleavage step.[3]

This orthogonal scheme ensures that the peptide chain is elongated in a controlled, stepwise manner and that the sensitive side-chain functionalities remain protected until the very end of the synthesis, preventing unwanted side reactions.[4][] The transition from the older Boc/Bzl strategy, which relied on differential acid lability and risked gradual side-chain deprotection with each cycle, to the truly orthogonal Fmoc/tBu approach marked a significant advancement, enhancing the purity of synthetic peptides and enabling the synthesis of more complex and modified sequences.[4][6]

The Core Components: Building the Synthesis Framework

A successful synthesis begins with the careful selection of its three core physical components: the solid support (resin), the linker, and the first Fmoc-amino acid.

The Solid Support (Resin)

The resin is the insoluble polymer matrix upon which the peptide is assembled.[7] Its primary role is to act as an anchor, simplifying the purification process by allowing excess reagents and by-products to be washed away by simple filtration after each reaction step.[8][9]

The physical properties of the resin are critical. It must be chemically inert to all synthesis conditions and must swell significantly in the solvents used for synthesis, such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP).[7] This swelling creates a porous, gel-like environment, making the growing peptide chains accessible to reagents.

| Resin Type | Composition | Key Characteristics & Causality |

| Polystyrene (PS) | Co-polymer of styrene and 1-2% divinylbenzene.[7] | Pros: Inexpensive, mechanically stable, and widely used. The divinylbenzene provides cross-linking for structural integrity. Cons: Highly hydrophobic, leading to poor swelling in polar solvents and potentially promoting aggregation of growing peptide chains.[7] |

| Polyethylene Glycol (PEG) | PEG chains grafted onto a polystyrene core (e.g., TentaGel) or co-polymerized (e.g., PEGA).[7] | Pros: Creates a more hydrophilic environment that mimics solution-phase conditions, improving solvation of the peptide chain and disrupting secondary structure formation that can hinder synthesis. This leads to better outcomes for long or "difficult" sequences.[10] Cons: More expensive and can have lower mechanical stability.[7] |

Expert Insight: For routine, short peptides, polystyrene is often sufficient. However, for sequences known to be aggregation-prone or for peptides longer than 20-30 amino acids, investing in a PEG-grafted resin is a proactive measure to ensure higher synthesis fidelity.

The Linker (Handle)

The linker is a bifunctional chemical moiety that connects the nascent peptide chain to the resin.[8] Its chemical properties are paramount as they dictate the conditions required for the final cleavage and determine the C-terminal functionality of the resulting peptide (e.g., a carboxylic acid or an amide).[7]

| Linker Type | C-Terminal Result | Cleavage Condition | Rationale and Use Case |

| Wang | Carboxylic Acid | 95% TFA[11][12] | A benzyl alcohol-type linker. The standard choice for generating C-terminal acids. However, loading the first amino acid can be prone to racemization for certain residues like Cys and His.[11] |

| 2-Chlorotrityl (2-Cl-Trt) | Carboxylic Acid (or) Protected Peptide | Dilute acid (e.g., 1% TFA or HFIP in DCM)[11][13] | Highly acid-sensitive. Allows for cleavage of the peptide from the resin while leaving acid-labile side-chain protecting groups intact. This is invaluable for creating protected peptide fragments for subsequent ligation.[11] Loading is racemization-free. |

| Rink Amide | Carboxamide | 95% TFA[7][14] | The workhorse for synthesizing peptides with a C-terminal amide, a common feature in many biologically active peptides. The linker itself contains a protected amine that becomes the C-terminal amide upon cleavage. |

| Sieber Amide | Protected Peptide Amide | 1% TFA in DCM[11] | Analogous to the 2-Cl-Trt linker but for generating protected peptide amides. Useful for fragment-based synthesis strategies. |

The Fmoc-SPPS Cycle: A Step-by-Step Mechanistic Walkthrough

The elongation of the peptide chain proceeds through a repetitive cycle of three main stages: Fmoc deprotection, amino acid coupling, and washing.[8]

Diagram: The Fmoc-SPPS Cycle

Caption: The core iterative workflow of Fmoc-based Solid-Phase Peptide Synthesis.

Step 1: Nα-Fmoc Deprotection

The cycle begins by removing the temporary Fmoc protecting group to expose a free amine on the N-terminus of the growing peptide chain.[13]

-

Mechanism : This is achieved by treating the resin with a solution of a secondary amine, most commonly 20% piperidine in DMF.[1][13] The piperidine acts as a base, abstracting the acidic proton on the fluorenyl ring system. This induces a β-elimination reaction, releasing the Fmoc group as dibenzofulvene (DBF) and carbon dioxide.[2][9]

-

Self-Validation : The released DBF is a reactive electrophile that can undergo side reactions. The piperidine serves a dual purpose: it not only deprotects but also acts as a scavenger, reacting with the DBF to form a stable, soluble adduct that is easily washed away.[2] The formation of this adduct can be monitored by its strong UV absorbance (~301 nm), which forms the basis for real-time monitoring in automated synthesizers to ensure deprotection is complete.[2][4]

Diagram: Fmoc Deprotection Mechanism

Caption: The base-catalyzed elimination mechanism for Fmoc group removal.

Step 2: Amino Acid Coupling

With a free amine available, the next Fmoc-protected amino acid in the sequence is introduced and covalently linked via a peptide bond. This is not a spontaneous reaction; the carboxylic acid of the incoming amino acid must first be activated.

-

Activation Mechanism : Activation is achieved using coupling reagents, which convert the carboxyl group into a highly reactive intermediate that is susceptible to nucleophilic attack by the peptide's N-terminal amine. The most common classes of coupling reagents are:

-

Carbodiimides : Such as N,N'-diisopropylcarbodiimide (DIC). DIC activates the amino acid, which can then react with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) to form a reactive ester. This intermediate minimizes the risk of racemization.[15]

-

Aminium/Uronium Salts : Reagents like HATU, HBTU, and HCTU are the modern standard.[16] They react with the Fmoc-amino acid in the presence of a non-nucleophilic base (e.g., DIPEA) to rapidly form a highly reactive OBt- or OAt-ester in situ, leading to fast and efficient coupling.[9]

-

-

Causality Behind Choices : While DIC/HOBt is cost-effective, aminium reagents like HATU offer superior efficiency, especially for sterically hindered amino acids or during "difficult" couplings, justifying their higher cost by ensuring higher peptide purity and yield.[13]

Washing Steps

Thorough washing between deprotection and coupling, and after coupling, is a deceptively simple but absolutely critical step.[8] High-quality, amine-free DMF must be used to swell the resin and solubilize reagents.[13] The washing steps ensure the complete removal of all excess reagents and soluble by-products, preventing them from interfering with subsequent steps and ensuring the final product is as pure as possible.[9]

The Final Act: Cleavage, Deprotection, and Purification

Once the desired sequence is fully assembled, the final step is to cleave the peptide from the resin and simultaneously remove all the side-chain protecting groups.

The Cleavage Cocktail

This "global deprotection" is typically accomplished by treating the peptide-resin with a strong acid, almost always trifluoroacetic acid (TFA). However, the acid-mediated removal of side-chain protecting groups (like Boc from Trp or tBu from Tyr) generates highly reactive carbocations. These cations can re-attach to and modify sensitive amino acid residues, particularly tryptophan and methionine.[17]

To prevent this, the TFA is mixed with "scavengers"—nucleophilic reagents that trap these reactive cations. The composition of the cleavage cocktail is dictated by the amino acid sequence of the peptide.

| Reagent Cocktail | Composition (Typical) | Rationale & Target Residues |

| TFA / TIPS / H₂O | 95% / 2.5% / 2.5% | The most common "go-to" cocktail. Triisopropylsilane (TIPS) is an excellent carbocation scavenger. Water helps with solubility and scavenges some species. Sufficient for most peptides. |

| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT | 82.5% / 5% / 5% / 5% / 2.5% |

| Reagent B | TFA / Phenol / H₂O / TIPS | 88% / 5% / 5% / 2% |

Protocol: Standard Cleavage and Precipitation

-

Preparation : Dry the peptide-resin thoroughly under vacuum.

-

Cleavage : Add the appropriate cleavage cocktail to the resin in a reaction vessel (approx. 10 mL per gram of resin).

-

Incubation : Gently agitate the mixture at room temperature for 2-4 hours. The exact time depends on the stability of the protecting groups.

-

Filtration : Filter the resin to collect the TFA solution containing the cleaved peptide. Wash the resin once or twice with fresh TFA to ensure complete recovery.

-

Precipitation : Add the combined TFA filtrate dropwise into a 10-fold excess of cold (0°C) diethyl ether. The peptide, being polar, will precipitate out of the non-polar ether.

-

Isolation : Centrifuge the ether suspension to pellet the crude peptide. Decant the ether.

-

Washing : Wash the peptide pellet 2-3 times with cold ether to remove residual scavengers and organic impurities.

-

Drying : Dry the crude peptide pellet under vacuum to yield a fluffy white powder.

Purification and Analysis

The crude peptide is rarely pure enough for its intended application. The final stage involves purification, typically by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), followed by characterization and purity confirmation using Mass Spectrometry (MS).

Advanced Considerations and Troubleshooting

-

Difficult Sequences : Certain peptide sequences are prone to forming stable secondary structures (β-sheets) on the resin, leading to aggregation. This blocks reagent access, causing incomplete deprotection and coupling, and resulting in deletion sequences.[10] Strategies to combat this include using PEG-based resins, elevating reaction temperatures, or incorporating "disrupting" elements like pseudoprolines or depsipeptides.[10][18]

-

Aspartimide Formation : Sequences containing Asp-Gly or Asp-Ser are susceptible to a side reaction where the Asp side chain cyclizes to form a stable aspartimide intermediate. This can lead to chain termination or rearrangement to an iso-aspartate residue.[19] Using specific protecting groups on the Asp side chain (e.g., OMpe) can mitigate this issue.

-

On-Resin Modifications : The orthogonality of Fmoc chemistry makes it highly compatible with on-resin modifications, such as cyclization, phosphorylation, or glycosylation, as these modifications can be performed while the peptide is still anchored and protected.[4]

Conclusion

The Fmoc/tBu strategy for solid-phase peptide synthesis is a robust, versatile, and highly refined methodology that has become the cornerstone of modern peptide science.[1][4] Its success is built upon the logical foundation of chemical orthogonality, allowing for the controlled, stepwise assembly of complex biomolecules. By understanding the causality behind each choice—from the resin and linker to the coupling reagents and cleavage conditions—researchers can move beyond rote protocol-following to intelligently design and troubleshoot their syntheses. This deeper, mechanistic understanding is the key to unlocking the full potential of Fmoc chemistry and successfully producing the high-quality peptides required for cutting-edge research and therapeutic development.[]

References

-

Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]

-

AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

-

Pires, D. A. T., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. [Link]

-

Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. [Link]

-

AAPPTec. Guide to Solid Phase Peptide Synthesis. [Link]

-

AAPPTec. Coupling Reagents. [Link]

-

AAPPTec. Cleavage Cocktails; Reagent B. [Link]

-

AAPPTec. Solid Phase Peptide Synthesis Brief History. [Link]

-

ResearchGate. (2015). Question on difficult sequences in solid phase synthesis. [Link]

-

Wikipedia. Solid-phase synthesis. [Link]

-

Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

-

ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]

-

MDPI. Safety-Catch Linkers for Solid-Phase Peptide Synthesis. [Link]

-

Merrifield, R. B. (1996). Concept and early development of solid-phase peptide synthesis. Peptide Science. [Link]

-

ACS Publications. Prediction of difficult sequences in solid-phase peptide synthesis. [Link]

-

Beyermann, M., & Bienert, M. (2001). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Biopolymers. [Link]

Sources

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. peptide.com [peptide.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Concept and early development of solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biosynth.com [biosynth.com]

- 8. bachem.com [bachem.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fmoc SPPS Linkers [sigmaaldrich.com]

- 12. chempep.com [chempep.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. peptide.com [peptide.com]

- 15. peptide.com [peptide.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. peptide.com [peptide.com]

- 19. biotage.com [biotage.com]

Methodological & Application

Application Note: Advanced Peptide Coupling Strategies for 2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic Acid

Introduction: Overcoming the Challenges of a Sterically Hindered and Electron-Rich Amino Acid Derivative

The successful incorporation of structurally complex amino acid derivatives is a critical aspect of modern peptide synthesis and drug development. 2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic acid presents a unique set of challenges for peptide bond formation. As a derivative of anthranilic acid, its ortho-amino and carboxylic acid functionalities create significant steric hindrance, which is further compounded by the bulky Fluorenylmethyloxycarbonyl (Fmoc) protecting group. Additionally, the 5-(cyclopropylmethoxy) substituent acts as an electron-donating group, which can decrease the electrophilicity of the carboxyl carbon, making it less susceptible to nucleophilic attack by the incoming amine.

These combined steric and electronic effects necessitate the use of highly efficient coupling methodologies to achieve satisfactory yields and purity while minimizing side reactions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on selecting and implementing optimal coupling strategies for this challenging building block. We will delve into the mechanistic rationale behind reagent selection, provide detailed experimental protocols, and offer troubleshooting guidance based on field-proven insights.

The Crucial Role of the Coupling Reagent: A Mechanistic Perspective

Standard peptide coupling involves the activation of a carboxylic acid to form a reactive intermediate that is then readily attacked by the amino group of another residue.[1][2] The choice of coupling reagent is paramount for difficult couplings, such as those involving this compound.[1]

The Inadequacy of Carbodiimides Alone

While carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classic coupling reagents, they are often insufficient for sterically hindered substrates when used alone.[3] They can lead to slow reaction rates, incomplete coupling, and an increased risk of side reactions, including racemization.[3][4]

The Power of Additives and In Situ Activating Reagents

To overcome these limitations, modern peptide synthesis relies on in situ activating reagents or the use of carbodiimides in conjunction with additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl (hydroxyimino)cyanoacetate (OxymaPure).[1][5] These additives react with the initial activated species to form active esters that are more reactive and less prone to side reactions.[5]

Today, the most effective coupling reagents are phosphonium and aminium/uronium salts, which incorporate these activating moieties directly into their structure.[1][5] These reagents are easy to use, facilitate rapid reactions even with sterically hindered amino acids, and generally result in cleaner product profiles.[5]

Sources

Application Notes and Protocols for the Use of 2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic acid as a Conformationally Constrained Unnatural Amino Acid

Authored by: A Senior Application Scientist

Abstract

The incorporation of unnatural amino acids into peptides is a transformative strategy in modern drug discovery, enabling the design of peptidomimetics with enhanced therapeutic properties. This guide provides a comprehensive overview of the application of 2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic acid, a novel unnatural amino acid designed to impart significant conformational constraints on the peptide backbone. We will delve into its unique structural features, provide detailed protocols for its seamless integration into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and explore the profound implications of its use for developing next-generation peptide therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of conformational restriction in their peptide-based projects.

Introduction: The Rationale for Conformational Constraint in Peptide Drug Design

Peptides are exquisite signaling molecules, capable of mediating a vast array of biological processes with high potency and selectivity. However, their therapeutic potential is often hampered by their inherent flexibility, which can lead to poor metabolic stability and reduced receptor binding affinity. The introduction of conformationally constrained unnatural amino acids is a powerful approach to address these limitations. By rigidifying the peptide backbone, we can pre-organize the molecule into a bioactive conformation, thereby enhancing its interaction with its biological target and improving its resistance to enzymatic degradation.[1][2]

This compound is a unique building block that combines the rigidifying effect of an anthranilic acid scaffold with the conformational influence of a cyclopropylmethoxy moiety. Anthranilic acid derivatives have a well-established role as pharmacophores in medicinal chemistry, and their incorporation into peptides can induce stable turn-like structures.[3] The cyclopropyl group further restricts the rotational freedom of the side chain, offering a precise tool for sculpting the peptide's three-dimensional structure.[4][5]

Physicochemical Properties and Synthesis of this compound

While specific experimental data for this compound is not widely available in the public domain, we can infer its properties from the closely related analog, Fmoc-5-amino-2-methoxybenzoic acid, and the known contributions of the cyclopropyl group.

| Property | Estimated Value/Characteristic | Rationale and Remarks |

| Molecular Formula | C27H25NO5 | Based on chemical structure. |

| Molecular Weight | ~443.49 g/mol | Calculated based on the molecular formula. |

| Appearance | White to off-white solid | Typical for Fmoc-protected amino acids. |

| Solubility | Soluble in DMF, NMP, and DMSO | Expected solubility in common SPPS solvents.[6] |

| Melting Point | >150 °C (decomposes) | Inferred from similar aromatic Fmoc-amino acids. |

Proposed Synthesis Route:

A plausible synthetic route for this compound would involve a multi-step process, likely starting from a commercially available substituted nitrobenzoic acid.

-

Etherification: Synthesis of 5-(cyclopropylmethoxy)-2-nitrobenzoic acid from a suitable precursor, such as 5-hydroxy-2-nitrobenzoic acid, via Williamson ether synthesis with (bromomethyl)cyclopropane.

-

Reduction: Reduction of the nitro group to an amine to yield 2-amino-5-(cyclopropylmethoxy)benzoic acid. This can be achieved through catalytic hydrogenation using a palladium on carbon catalyst.[7]

-

Fmoc Protection: Protection of the resulting amine with an Fmoc group using a reagent like Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) under basic conditions to yield the final product.[6]

Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporation

The following is a detailed, step-by-step protocol for the incorporation of this compound into a peptide sequence using a standard Fmoc-based SPPS workflow.[4][8]

Materials and Reagents

| Reagent/Material | Grade/Purity | Recommended Supplier |

| This compound | >98% | Available from specialized chemical suppliers. |

| Rink Amide or Wang Resin | 100-200 mesh | Standard peptide synthesis grade. |

| N,N-Dimethylformamide (DMF) | Anhydrous, amine-free | High purity is critical for successful synthesis. |

| Piperidine | Reagent grade | For Fmoc deprotection. |

| Diisopropylethylamine (DIPEA) | Reagent grade | Base for coupling reactions. |

| HBTU/HATU/HCTU | Coupling reagent | Choose based on peptide sequence and complexity. |

| Trifluoroacetic acid (TFA) | Reagent grade | For cleavage from the resin. |

| Triisopropylsilane (TIS) | Reagent grade | Scavenger for cleavage. |

| Dichloromethane (DCM) | ACS grade | For washing steps. |

| Diethyl ether | Anhydrous | For peptide precipitation. |

SPPS Workflow Visualization

Caption: Step-by-step workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Experimental Protocol

Step 1: Resin Preparation and Swelling

-

Place the desired amount of resin (e.g., 0.1 mmol scale) in a reaction vessel.

-

Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.

-